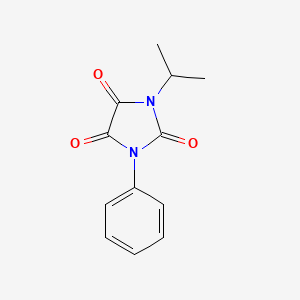
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with an isopropyl group at the 3-position and a phenyl group at the 1-position. This compound is part of the imidazolidinetrione family, known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione typically involves the reaction of ureas or thioureas with oxalyl chloride in the presence of a base such as triethylamine. This reaction is carried out in a solvent like dichloromethane . The process involves the formation of an intermediate, which then cyclizes to form the imidazolidinetrione ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinetrione ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of herbicides and other agrochemicals due to its herbicidal activity
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione involves its interaction with specific molecular targets, such as enzymes. It can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-2,4,5-imidazolidinetrione
- 1-Benzyl-3-(2-methylphenyl)-2,4,5-imidazolidinetrione
- 1-Butyl-3-methyl-2,4,5-imidazolidinetrione
Uniqueness
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can enhance its effectiveness in specific applications .
Propiedades
Número CAS |
100907-71-9 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
1-phenyl-3-propan-2-ylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)13-10(15)11(16)14(12(13)17)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
RSEIWDRCEDSVQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(=O)N(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
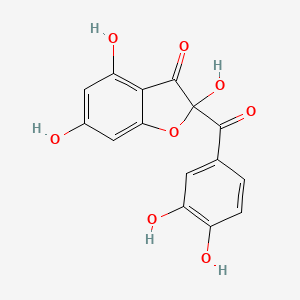
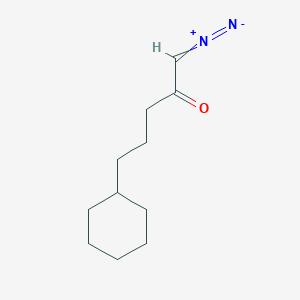

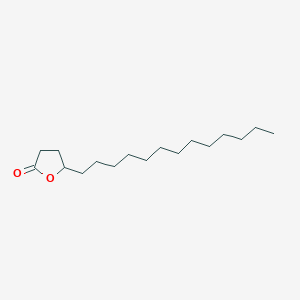
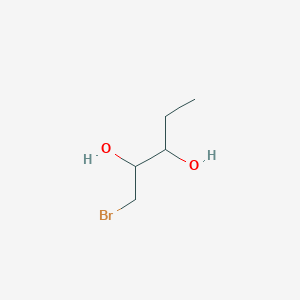
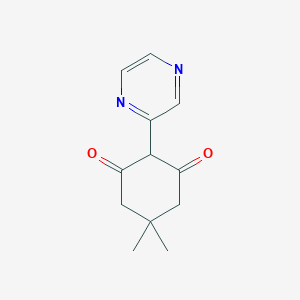
silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
